2,5-dichloro-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Description
Synthesis Analysis
The synthesis of a similar compound has been described in a study . The 5-amino-1,3,4-thiadiazole-2-thiol was used as a starting reagent, and the synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .Molecular Structure Analysis
The structure of a similar compound, 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, was confirmed by 1H, 13C, 2D NMR and LC-MS spectra .Scientific Research Applications
Morphology Control in Solar Cells
Research on polymers related to the thiadiazole group, such as in the study by T. Chu et al. (2011), has shown that adjusting the polymer-solvent interaction can significantly improve the photovoltaic performance of solar cells. This work illustrates the potential of thiadiazole derivatives in optimizing material properties for energy applications (Chu et al., 2011).
Synthesis of Heterocyclic Compounds
The transformation of saccharin derivatives into novel heterocyclic compounds, as explored by J. Ashby et al. (1978), highlights the versatility of thiadiazole and related compounds in synthesizing new chemical entities with potential for further pharmacological evaluation (Ashby et al., 1978).
Biological Activities of Oxadiazole Derivatives
The investigation into the crystal structure and biological activities of oxadiazole derivatives by Subbulakshmi N. Karanth et al. (2019) demonstrates the significance of these compounds in discovering new antimicrobial and antioxidant agents. Such studies underscore the potential of thiadiazole and oxadiazole derivatives in contributing to the development of new therapeutic agents (Karanth et al., 2019).
Antimicrobial and Antifungal Activities
Research by I. Sych et al. (2019) on 1,3,4-thiadiazoles has identified compounds with significant antimicrobial and antifungal activities, highlighting the therapeutic potential of these derivatives in addressing infectious diseases (Sych et al., 2019).
Anticancer Evaluation of Thiadiazole Derivatives
The synthesis and evaluation of thiadiazole derivatives for anticancer activities, as conducted by S. Tiwari et al. (2017), indicate the potential of these compounds in the development of novel anticancer agents. Their work provides insights into the design of drug-like molecules incorporating the thiadiazole scaffold (Tiwari et al., 2017).
Properties
IUPAC Name |
2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-3-6-15(11(2)7-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)13-8-12(20)4-5-14(13)21/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTDNIIXUVSJFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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